Pomalidomide-CO-C3-Cl

Description

Evolution of Targeted Protein Degradation Modalities

The concept of harnessing cellular degradation pathways for therapeutic benefit has evolved significantly over the past few decades.

The journey towards targeted protein degradation began with fundamental discoveries in cell biology. The identification of the lysosome in the 1950s provided the first insights into cellular "self-eating" or autophagy. Later, in the late 1970s and early 1980s, the non-lysosomal, ATP-dependent proteolytic pathway was discovered, leading to the identification of ubiquitin as a key signaling molecule for protein degradation. This groundbreaking work, which earned the 2004 Nobel Prize in Chemistry, laid the essential groundwork for understanding the intricacies of the Ubiquitin-Proteasome System.

The early 2000s marked a pivotal moment with the conceptualization and first demonstration of Proteolysis-Targeting Chimeras (PROTACs). explorationpub.com The initial PROTACs were peptide-based, which, while proving the principle, had limitations in terms of cell permeability and stability. A significant breakthrough was the development of small-molecule PROTACs, which offered improved drug-like properties. explorationpub.com These heterobifunctional molecules are designed with two key components: one end binds to a target protein of interest, and the other end recruits an E3 ubiquitin ligase. rsc.org This proximity induces the ubiquitination of the target protein, marking it for destruction by the proteasome. rsc.org The development of potent and specific small-molecule ligands for E3 ligases, such as pomalidomide (B1683931), has been crucial to the rapid advancement of PROTAC technology. nih.govnih.gov

Fundamental Principles of the Ubiquitin-Proteasome System (UPS)

The Ubiquitin-Proteasome System is a highly regulated and essential process in eukaryotic cells responsible for maintaining protein homeostasis. It involves a sequential cascade of enzymatic reactions to tag substrate proteins with ubiquitin, a small 76-amino acid regulatory protein. This ubiquitination process acts as a molecular "kiss of death," signaling the proteasome to degrade the tagged protein. The process is carried out by three key enzymes: E1, E2, and E3.

The first step in the ubiquitination cascade is the activation of ubiquitin by a ubiquitin-activating enzyme, or E1. This process is ATP-dependent. The E1 enzyme adenylates the C-terminal glycine (B1666218) of ubiquitin and then forms a high-energy thioester bond between its own catalytic cysteine residue and the activated ubiquitin.

The activated ubiquitin is then transferred from the E1 enzyme to a ubiquitin-conjugating enzyme, or E2. This transfer occurs via a transthioesterification reaction, where the ubiquitin is passed to a cysteine residue in the active site of the E2 enzyme. There are a larger number of E2 enzymes than E1s, contributing to the specificity of the ubiquitination process.

The final and most critical step for substrate specificity is mediated by E3 ubiquitin ligases. These enzymes recognize and bind to specific motifs, known as degrons, on the target protein. The E3 ligase then facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein. The human genome encodes for over 600 E3 ligases, providing a vast repertoire for the selective degradation of a multitude of cellular proteins. This inherent specificity of E3 ligases is what is exploited by PROTACs. By bringing a target protein into close proximity with an E3 ligase, PROTACs effectively trick the cell into ubiquitinating and subsequently degrading a protein that it would not normally target. rsc.org Pomalidomide, a derivative of thalidomide (B1683933), is a well-established ligand for the Cereblon (CRBN) E3 ligase, making it a valuable component in the design of PROTACs. nih.govnih.gov

Proteasomal Degradation Mechanism

The degradation of a target protein via the ubiquitin-proteasome system is a sophisticated and highly regulated two-step process. rsc.org

First, the target protein is marked for destruction through the covalent attachment of multiple ubiquitin molecules, a small 9 kDa regulatory protein. nih.gov This tagging process, known as polyubiquitination, is carried out by a sequential enzymatic cascade involving three key enzymes:

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.

E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine residue on the target protein. The human genome is predicted to encode over 600 distinct E3 ligases, providing immense specificity to the degradation process. scholaris.ca

A polyubiquitin (B1169507) chain, typically consisting of at least four ubiquitin molecules, acts as a recognition signal for the proteasome. researchgate.net

The second step is the degradation of the tagged protein by the 26S proteasome. rsc.org This large, multi-subunit protease complex is composed of a central catalytic core, the 20S proteasome, and one or two 19S regulatory particles. researchgate.net The 19S particles recognize and bind to the polyubiquitinated protein, unfold it in an ATP-dependent process, and thread it into the central chamber of the 20S core. nih.gov Inside the proteolytic chamber, the protein is broken down into small peptides, and the ubiquitin molecules are released to be recycled for subsequent rounds of protein tagging. researchgate.net This entire process ensures the irreversible and efficient elimination of the targeted protein. nih.gov

Pomalidomide-Based Degraders in the Landscape of Targeted Protein Degradation

The ability to hijack the UPS for therapeutic benefit has led to the development of innovative small molecules, with pomalidomide-based degraders being a prominent class. These molecules are designed to force the degradation of specific target proteins by bringing them into close proximity with an E3 ubiquitin ligase.

Cereblon (CRBN) as a Key E3 Ubiquitin Ligase in Degrader Design

Cereblon (CRBN) has emerged as a particularly tractable and widely utilized E3 ubiquitin ligase in the field of targeted protein degradation. rsc.orgnih.gov It functions as a substrate receptor within the Cullin-RING ligase 4 (CRL4) complex, known as CRL4-CRBN. nih.gov The therapeutic importance of CRBN was famously uncovered through studies of the immunomodulatory imide drugs (IMiDs), including thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide. nih.govnih.gov

These drugs were found to exert their therapeutic effects by binding directly to CRBN. nih.gov This binding event doesn't inhibit the ligase but rather modulates its surface, creating a new interface that enables the recognition and recruitment of "neosubstrates"—proteins that the CRL4-CRBN complex would not normally target for degradation. rsc.org This discovery established CRBN as a key component that can be "hijacked" by small molecules to induce the degradation of specific proteins of interest. rsc.org The successful clinical use of IMiDs has validated this mechanism and spurred the development of a broad range of CRBN-recruiting degraders for various diseases. nih.gov

Pomalidomide's Role as a CRBN E3 Ligase Recruiter

Pomalidomide, a potent derivative of thalidomide, functions as a "molecular glue" that effectively recruits proteins to the CRBN E3 ligase complex for their subsequent ubiquitination and proteasomal degradation. nih.gov By binding to CRBN, pomalidomide induces a conformational change that promotes the formation of a ternary complex between the E3 ligase, the drug, and a specific target protein. nih.gov

The glutarimide (B196013) ring of pomalidomide is essential for its binding to CRBN, while the phthalimide (B116566) ring is responsible for engaging the neosubstrate, such as the transcription factors IKZF1 and IKZF3 in multiple myeloma cells. nih.govnih.gov This induced proximity is the cornerstone of its mechanism of action. The catalytic nature of this process means that a single molecule of pomalidomide can orchestrate the degradation of multiple target protein molecules. tenovapharma.com

This powerful recruitment capability has made pomalidomide and its derivatives highly popular ligands for the design of Proteolysis Targeting Chimeras (PROTACs). rsc.orgscholaris.ca In a PROTAC, the pomalidomide moiety serves as the "warhead" that binds to CRBN, and it is connected via a chemical linker to another ligand that is designed to bind to a different protein of interest, thereby targeting it for degradation. scholaris.ca

Overview of Pomalidomide-CO-C3-Cl as a Targeted Protein Degrader

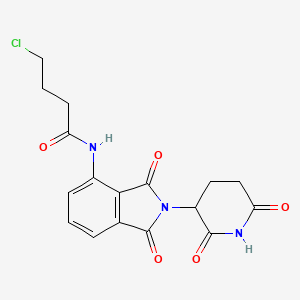

This compound is not a protein degrader itself, but rather a crucial chemical intermediate known as a degrader building block. sigmaaldrich.com It is specifically designed for the synthesis of heterobifunctional PROTACs. sigmaaldrich.com This compound contains the essential pomalidomide core, which serves as the CRBN-recruiting ligand, attached to a three-carbon (C3) alkyl linker that is terminated with a highly reactive acyl chloride (-CO-Cl) functional group. sigmaaldrich.com

The acyl chloride makes this compound an amine-reactive reagent. sigmaaldrich.com This reactivity is key to its function, as it allows for straightforward chemical conjugation to a ligand for a specific protein of interest, typically through the formation of a stable amide bond. rsc.org Researchers can readily attach this building block to a variety of protein-targeting molecules to create a library of novel PROTACs for screening and optimization. rsc.org The use of such pre-functionalized building blocks significantly accelerates the development of new targeted protein degraders by simplifying the synthetic process. rsc.org

Chemical Compound Data: this compound

| Property | Value | Source |

| Product Name | This compound | sigmaaldrich.com |

| Synonyms | Pomalidomide-4'-CO-C3-Cl | sigmaaldrich.com |

| CAS Number | 2392004-41-8 | sigmaaldrich.com |

| Molecular Formula | C₁₇H₁₆ClN₃O₅ | sigmaaldrich.com |

| Molecular Weight | 377.78 g/mol | sigmaaldrich.com |

| Description | Degrader building block for targeted protein degradation. Contains an E3 ligase ligand with a linker and a functional group for conjugation. | sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C17H16ClN3O5 |

|---|---|

Molecular Weight |

377.8 g/mol |

IUPAC Name |

4-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]butanamide |

InChI |

InChI=1S/C17H16ClN3O5/c18-8-2-5-12(22)19-10-4-1-3-9-14(10)17(26)21(16(9)25)11-6-7-13(23)20-15(11)24/h1,3-4,11H,2,5-8H2,(H,19,22)(H,20,23,24) |

InChI Key |

DHHLLVWYUGOKFM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCCCl |

Origin of Product |

United States |

Mechanistic Elucidation of Pomalidomide Co C3 Cl

Formation of the Ternary Complex: Pomalidomide-CO-C3-Cl :: E3 Ligase :: Target Protein

The cornerstone of the activity of this compound is the formation of a transient ternary complex, which consists of the PROTAC molecule, the E3 ubiquitin ligase, and the specific target protein. The stability and conformation of this complex are critical for the subsequent ubiquitination of the target.

The pomalidomide (B1683931) part of the this compound molecule is responsible for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. Pomalidomide is a well-characterized immunomodulatory drug (IMiD) that binds to the thalidomide-binding domain of CRBN. This interaction is highly specific and involves a series of molecular contacts that anchor the PROTAC to the E3 ligase.

Key interactions typically include:

Hydrogen Bonding: The glutarimide (B196013) ring of pomalidomide forms crucial hydrogen bonds with amino acid residues in the CRBN binding pocket, such as tryptophan.

π-π Stacking: The phthalimide (B116566) ring of pomalidomide engages in π-π stacking interactions with tryptophan residues within the binding site, further stabilizing the complex.

Hydrophobic Interactions: Various parts of the pomalidomide molecule establish hydrophobic interactions with the surrounding amino acids in the CRBN pocket.

These interactions are summarized in the table below:

| Interaction Type | Pomalidomide Moiety Involved | CRBN Residues Typically Involved |

| Hydrogen Bonding | Glutarimide Ring | Tryptophan, Histidine |

| π-π Stacking | Phthalimide Ring | Tryptophan |

| Hydrophobic Interactions | Pomalidomide Scaffold | Valine, Proline |

The "-CO-C3-Cl" portion of this compound constitutes the linker and the "warhead" designed to bind to a specific target protein. The chloroalkane moiety, suggested by "-C3-Cl", can function as a covalent warhead, forming an irreversible bond with a nucleophilic residue (such as cysteine, lysine (B10760008), or histidine) on the target protein. Alternatively, it could be part of a larger pharmacophore that engages in non-covalent interactions.

Assuming a covalent interaction, the key steps would be:

Initial Non-covalent Binding: The warhead portion of the molecule first docks into a binding pocket on the target protein, guided by shape complementarity and non-covalent forces like hydrogen bonding, hydrophobic interactions, or van der Waals forces.

Covalent Bond Formation: The electrophilic chloroalkane then reacts with a nearby nucleophilic amino acid residue on the target protein, forming a stable covalent bond. This irreversible binding can lead to high-affinity and durable target engagement.

The specifics of these interactions are entirely dependent on the intended target protein, which is not specified.

Once both the E3 ligase and the target protein are bound to this compound, a ternary complex is formed. The linker connecting the pomalidomide and the warhead plays a critical role in this process. Its length, rigidity, and chemical composition are optimized to ensure a productive orientation between CRBN and the target protein.

This induced proximity can lead to positive cooperativity, where the formation of the binary complex with one protein partner increases the affinity for the other. This results in a more stable ternary complex than would be predicted from the individual binding affinities alone. The stability of this complex is a key determinant of the efficiency of subsequent ubiquitination.

Ubiquitination Cascade Triggered by this compound

The formation of the ternary complex initiates the transfer of ubiquitin, a small regulatory protein, from an E2 ubiquitin-conjugating enzyme to the target protein. This marks the target for destruction by the proteasome.

The CRBN E3 ligase, as part of the CUL4A-DDB1-CRBN-Rbx1 complex, acts as a scaffold. It binds to an E2 enzyme that is charged with ubiquitin. The formation of the ternary complex brings the E2-ubiquitin conjugate into close proximity with the substrate-binding domain of CRBN, where the target protein is now located. This proximity facilitates the catalytic transfer of ubiquitin from the E2 enzyme to the target protein.

The transfer of ubiquitin occurs onto specific lysine residues on the surface of the target protein. The selection of which lysine residues are ubiquitinated is influenced by the geometry of the ternary complex. The length and flexibility of the PROTAC's linker dictate which lysines on the target protein are accessible to the E2 enzyme's active site.

Once the initial ubiquitin molecule is attached, a polyubiquitin (B1169507) chain is typically formed. This involves the sequential addition of more ubiquitin molecules, most commonly linked via lysine 48 (K48) of the previous ubiquitin. A K48-linked polyubiquitin chain is a strong signal for the 26S proteasome, the cell's protein degradation machinery, to recognize and degrade the tagged protein. The target protein is thus selectively destroyed, and the this compound molecule can then act catalytically to induce the degradation of further target protein molecules.

The efficiency of polyubiquitination is dependent on several factors, as detailed in the table below:

| Factor | Impact on Polyubiquitination |

| Ternary Complex Stability | More stable complexes generally lead to more efficient and processive ubiquitination. |

| Linker Length and Flexibility | Determines the accessibility of surface lysines on the target protein to the E2-ubiquitin active site. |

| Target Protein Surface Topography | The presence and accessibility of lysine residues on the target protein are essential. |

| E2 Enzyme Availability | The cellular concentration and specific type of E2 enzyme can influence the rate of ubiquitin transfer. |

Catalytic Turnover Mechanism of this compound

A significant advantage of PROTACs is their catalytic mode of action. wikipedia.orgnih.govportlandpress.com Unlike traditional inhibitors that require sustained high concentrations to block a protein's function, a single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.govnih.gov This catalytic cycle can be broken down into several key steps:

Ternary Complex Formation: The PROTAC, by simultaneously binding to both the target protein (via its warhead) and the CRBN E3 ligase (via its pomalidomide head), brings the two proteins into close proximity. nih.govacs.org The formation of this ternary complex is a critical and often rate-limiting step in the degradation process. researchgate.net

Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin, a small regulatory protein, from a charged E2 ubiquitin-conjugating enzyme to specific lysine residues on the surface of the target protein. This process is repeated to form a polyubiquitin chain.

Proteasomal Degradation: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.

PROTAC Recycling: After the target protein is ubiquitinated and directed to the proteasome, the PROTAC is released from the complex and can then bind to another target protein and E3 ligase, initiating another round of degradation. wikipedia.orgportlandpress.com This catalytic nature allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.

The efficiency of this catalytic cycle is influenced by several factors, including the stability and cooperativity of the ternary complex, the length and composition of the linker, and the specific warhead used to engage the target protein.

Specificity and Selectivity Considerations for this compound

While the warhead dictates which protein is targeted for degradation, the pomalidomide component introduces its own set of selectivity considerations that are crucial for the development of safe and effective PROTACs.

On-Target Degradation Efficiency

The on-target degradation efficiency of a PROTAC derived from this compound is typically quantified by two key parameters: the DC50 value (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax value (the maximum percentage of target protein degradation achievable). lifesensors.com Achieving a low DC50 and a high Dmax are primary goals in PROTAC development.

The efficiency of on-target degradation is highly dependent on the formation of a productive ternary complex. The geometry of this complex, influenced by the linker length and attachment points on both the pomalidomide and warhead moieties, is critical for optimal ubiquitination. nih.gov

Table 1: Representative On-Target Degradation Efficiencies of Pomalidomide-Based PROTACs

| PROTAC Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| HDAC8 | - | 147 | 93 | nih.gov |

| BTK | Mino | 2.2 | 97 | nih.gov |

| B-Raf | MCF-7 | 2700 | - | researchgate.net |

| BCR-ABL | K562 | 4.4 | - | |

| AR | LNCaP | 0.6 | >90 | mdpi.com |

This table presents data for various pomalidomide-based PROTACs to illustrate the range of degradation efficiencies achievable. The specific performance of a PROTAC derived from this compound will depend on the conjugated warhead.

Assessment and Mitigation of Off-Target Degradation Pathways (e.g., Zinc-Finger Proteins)

A significant challenge associated with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, particularly a class of proteins known as zinc-finger (ZF) proteins. nih.govresearchgate.netnih.gov Pomalidomide itself can act as a "molecular glue," inducing the degradation of certain ZF transcription factors, such as IKZF1 and IKZF3. researchgate.netresearchgate.net This inherent activity of the pomalidomide moiety can lead to unintended pharmacological effects.

Extensive research has focused on understanding and mitigating these off-target effects. One successful strategy involves the chemical modification of the pomalidomide scaffold. nih.govbiorxiv.org Specifically, substitutions at the C5 position of the phthalimide ring have been shown to reduce the binding and subsequent degradation of off-target ZF proteins while maintaining or even enhancing on-target potency. researchgate.netnih.gov

Table 2: Impact of Pomalidomide Modification on Off-Target Degradation

| PROTAC | Modification | Off-Target ZF Protein Degradation | On-Target Potency | Reference |

| Standard Pomalidomide PROTAC | None | Observed | Potent | nih.govbiorxiv.org |

| C5-Substituted Pomalidomide PROTAC | Modification at C5 position | Reduced | Maintained or Enhanced | researchgate.netnih.gov |

This table illustrates a key strategy for improving the selectivity of pomalidomide-based PROTACs. The specific off-target profile of a PROTAC built from this compound would need to be experimentally determined.

Rational Design Principles and Synthetic Strategies for Pomalidomide Co C3 Cl and Analogues

Design of the E3 Ligase Binding Moiety (Pomalidomide)

Pomalidomide (B1683931) is a derivative of thalidomide (B1683933) and a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase. researchgate.netacs.orgnih.gov Its incorporation into a PROTAC serves to hijack the activity of the CRL4-CRBN complex for targeted protein degradation. sigmaaldrich.com

The binding of pomalidomide to CRBN is a highly specific interaction, dictated by a precise set of structural features. The glutarimide (B196013) ring of pomalidomide is essential for this engagement, inserting into a tri-tryptophan pocket on the CRBN protein surface. nih.gov A critical hydrogen bond forms between the glutarimide's NH group and the backbone carbonyl of CRBN's Histidine 380 (His380), anchoring the molecule in place. arxiv.org Mutation of key residues in this binding pocket, such as Trp388, can completely ablate the binding of pomalidomide and its analogues. nih.gov

The phthalimide (B116566) portion of the molecule also contributes to the interaction. While the glutarimide moiety is responsible for the primary binding affinity, the phthalimide ring provides a surface for induced interactions with "neosubstrate" proteins that are not endogenous targets of CRBN. nih.govresearchgate.net In the context of a PROTAC, this surface becomes a critical anchor point for the linker, which extends to the target protein ligand. The attachment of the linker is typically at the C4 or C5 position of the phthalimide ring, as modifications here are solvent-exposed and less likely to disrupt the primary binding to CRBN. nih.govnih.gov

| Key Structural Feature | Role in CRBN Engagement | Supporting Evidence |

| Glutarimide Ring | Inserts into the tri-tryptophan binding pocket of CRBN. | Essential for high-affinity binding. nih.gov |

| Glutarimide NH Group | Forms a crucial hydrogen bond with the carbonyl of His380 in CRBN. | A key anchor point for the ligand-protein interaction. arxiv.org |

| Phthalimide Ring | Provides a surface for induced protein-protein interactions and a linker attachment point. | Modifications at C4/C5 are well-tolerated for linker attachment. nih.govnih.gov |

| Tri-tryptophan Pocket | A conserved structural feature of CRBN that accommodates the glutarimide moiety. | Mutations in this pocket abrogate pomalidomide binding. nih.gov |

Modifying the pomalidomide scaffold is a key strategy for optimizing PROTAC performance. A primary goal of this modulation is to enhance desired functions, such as potency and selectivity, while minimizing off-target effects. Pomalidomide itself can induce the degradation of endogenous zinc-finger transcription factors, which can be an undesirable off-target effect for a PROTAC designed to degrade a different protein. researchgate.netnih.gov

Research has shown that strategic functionalization of the phthalimide ring can mitigate these effects. Specifically, introducing modifications of an appropriate size at the C5 position can reduce the degradation of off-target zinc-finger proteins. nih.gov This "bump-and-hole" strategy creates steric hindrance that prevents the binding of endogenous neosubstrates without compromising the PROTAC's ability to form a productive ternary complex with the intended target protein. nih.gov Furthermore, masking hydrogen-bond donors immediately adjacent to the phthalimide ring has been identified as another design principle to minimize off-target activity. acs.org These modifications can lead to PROTACs with enhanced potency and a cleaner degradation profile. nih.gov

Design of the Linker Moiety (-CO-C3-)

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the key ternary complex (E3 ligase-PROTAC-target protein). arxiv.orgmdpi.com The specific linker in Pomalidomide-CO-C3-Cl consists of a carbonyl group attached to a three-carbon alkyl chain.

The length of the linker is a paramount factor that dictates whether a productive ternary complex can form. nih.gov A linker that is too short can lead to steric clashes between the E3 ligase and the target protein, preventing them from binding simultaneously to the PROTAC. researchgate.net Conversely, an excessively long linker can introduce too much flexibility and an entropic penalty, resulting in a loose and unstable complex that is not competent for ubiquitination. researchgate.net

The optimal linker length is highly dependent on the specific E3 ligase and target protein pair. sigmaaldrich.comrsc.org For the -CO-C3- linker, the propyl (C3) portion is a relatively short alkyl chain. While some systems require longer linkers (e.g., 12-16 atoms) to achieve potent degradation, potent PROTACs with linkers as short as three atoms have also been reported. sigmaaldrich.comnih.govnih.gov The efficacy of a short linker like a propyl chain would depend on the structural compatibility of the target protein and CRBN, and whether this length is sufficient to span the distance between the two proteins and orient them favorably for ubiquitin transfer.

Table: Effect of Linker Length on Degradation Potency in a Model System This table presents illustrative data from a study on BET degraders to show the general principle of how linker length can affect degradation.

| PROTAC | Linker Length (atoms) | Degradation Potency (DC₅₀, nM) |

|---|---|---|

| Compound A | 8 | 50 |

| Compound B | 12 | 15 |

| Compound C | 16 | 5 |

| Compound D | 20 | 40 |

(Note: Data is representative and compiled from general findings in PROTAC literature.)

The flexibility of the linker affects its ability to guide the formation of a productive ternary complex. The -C3- (propyl) component is an alkyl chain, which is considered a flexible linker type. researchgate.net This flexibility can be advantageous, as it allows the PROTAC to adopt multiple conformations, increasing the probability of finding a spatial arrangement that supports a stable ternary complex. arxiv.org

However, high flexibility can also be a drawback, as it can lead to higher sensitivity to metabolic degradation and a potential entropic cost upon binding. nih.gov To optimize PROTACs, a balance between flexibility and rigidity is often sought. While the propyl chain itself is flexible, incorporating rigid elements like piperazine (B1678402) or cyclooctane (B165968) rings into linkers has been shown to improve the stability of the ternary complex in other systems by pre-organizing the molecule into a more favorable conformation for binding. mdpi.com Therefore, the inherent flexibility of the -C3- linker is a key design parameter that would need to be empirically tested for its suitability with a given target. researchgate.net

The chemical nature of the linker influences not only the PROTAC's physicochemical properties, such as solubility and cell permeability, but also the geometry of the ternary complex. arxiv.org The linker in "this compound" contains a carbonyl (-CO-) group. Carbonyls are common features in linkers, often as part of amide or ester bonds. arxiv.org These groups can act as hydrogen bond acceptors and introduce a degree of planarity, influencing the linker's conformational preferences and its interactions with the surfaces of the E3 ligase or target protein. researchgate.net

The specific placement of the carbonyl group relative to the pomalidomide moiety and the propyl chain dictates the vector and angle at which the linker exits the E3 ligase ligand. This spatial orientation is critical for positioning the other end of the PROTAC for effective binding to the target protein. computabio.comarxiv.org The choice between an alkyl chain, a more hydrophilic polyethylene (B3416737) glycol (PEG) chain, or a more rigid heterocyclic system can dramatically alter a PROTAC's biological activity by changing its solubility, permeability, and the specific protein-protein interactions it can induce within the ternary complex. acs.orgnih.gov

Design of the Target Protein Binding Moiety or Functional Handle (-Cl)

The chloro (-Cl) group in this compound is not designed to be a direct binding moiety to the final target protein in the traditional sense of a reversible inhibitor. Instead, it functions as a reactive handle, enabling the covalent attachment of a warhead—a ligand specifically designed to bind to the protein of interest. This strategic placement of a reactive group is a cornerstone of targeted covalent inhibitor and PROTAC design, allowing for a stable and irreversible linkage between the PROTAC and the target protein ligand.

Strategies for Engaging Specific Target Proteins with Halogenated Moieties

The primary strategy for engaging target proteins with the chloro moiety of this compound is through a covalent-linking approach. The chloroalkane acts as an electrophile, susceptible to nucleophilic attack from a suitable residue on the target protein ligand. This typically involves a nucleophilic substitution reaction, where a nucleophilic group on the warhead (e.g., an amine, thiol, or hydroxyl group) displaces the chloride ion, forming a stable covalent bond.

This covalent conjugation strategy offers several advantages:

Stable Linkage: It creates a durable connection between the pomalidomide-linker entity and the target-binding ligand.

Versatility: A variety of target-binding ligands with appropriate nucleophiles can be readily conjugated, allowing for the rapid generation of a library of PROTACs against different protein targets.

Controlled Synthesis: The reactivity of the chloro group can be controlled under specific reaction conditions, allowing for a directed and efficient synthesis of the final PROTAC.

While the primary role of the chloro group is reactive, halogen atoms, in general, can participate in non-covalent interactions, such as halogen bonding. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as an oxygen or nitrogen atom. taylorandfrancis.com Although the terminal chloroalkane in this compound is primarily designed for covalent conjugation, it is conceivable that prior to covalent bond formation, weak halogen bonding or other van der Waals interactions could play a transient role in positioning the reactive group favorably within the binding pocket of the target ligand.

Structure-Activity Relationship (SAR) Studies for the Target-Binding Element

While specific structure-activity relationship (SAR) studies for the chloro-terminated linker of this compound are not extensively available in public literature, general principles of PROTAC linker SAR can be applied. The linker component of a PROTAC, including its length, composition, and attachment point, is a critical determinant of the efficacy of the resulting degrader.

Key SAR considerations for the "-CO-C3-Cl" linker include:

Linker Length: The three-carbon (C3) chain provides a specific spatial separation between the pomalidomide moiety and the point of conjugation. The optimal linker length is highly dependent on the specific target protein and its ligand, as it must facilitate the formation of a stable and productive ternary complex. Studies with other PROTACs have shown that even minor changes in linker length can dramatically impact degradation efficiency. nih.gov

Attachment Point: The linker in this compound is attached to the 4-position of the pomalidomide phthalimide ring via an amide bond. SAR studies on other pomalidomide-based PROTACs have demonstrated that the point of attachment (e.g., C4 vs. C5) can significantly affect the degradation activity. nih.gov

The table below summarizes general SAR principles for PROTAC linkers, which are applicable to the design and optimization of analogues of this compound.

| Linker Parameter | SAR Consideration | Potential Impact on Activity |

| Length | Optimal distance between E3 ligase and target protein is crucial for ternary complex formation. | Too short or too long a linker can prevent productive complex formation, leading to reduced degradation. |

| Composition | Affects solubility, cell permeability, and conformational flexibility. | Alkyl linkers are more hydrophobic, while PEG linkers are more hydrophilic. The choice impacts physicochemical properties and can affect ternary complex stability. |

| Rigidity | A more rigid linker can pre-organize the PROTAC into a favorable conformation for binding. | Increased rigidity can improve potency but may also hinder the flexibility needed for optimal ternary complex formation. |

| Attachment Point | The position of linker attachment on the E3 ligase ligand and the target ligand can influence the orientation of the ternary complex. | Suboptimal attachment points can lead to steric clashes and unproductive ternary complexes. |

Considerations for Reactive or Non-Covalent Interactions with the Target

The primary interaction of the chloroalkyl group of this compound in the context of forming the final PROTAC is a reactive (covalent) one. The carbon-chlorine bond is polarized, making the carbon atom electrophilic and susceptible to attack by a nucleophile on the target protein's ligand. This results in the formation of a stable covalent bond, permanently linking the pomalidomide-based E3 ligase recruiter to the target-binding moiety. The reactivity of alkyl halides in nucleophilic substitution reactions is a well-established principle in organic chemistry.

While the covalent interaction is the intended and dominant one for the chloro handle, potential non-covalent interactions should also be considered, particularly in the moments leading up to the covalent reaction. As mentioned, the chlorine atom can participate in weak halogen bonds with electron-rich atoms. nih.govtaylorandfrancis.com These transient, non-covalent interactions could, in principle, help to orient the reactive group within the binding site of the target ligand, potentially influencing the rate and efficiency of the subsequent covalent reaction. However, in the context of this compound, which is a building block for PROTAC synthesis, the primary focus is on its reactivity for conjugation rather than its own non-covalent binding to a biological target.

The table below outlines the types of interactions involving the chloro functional handle.

| Interaction Type | Description | Role in this compound Function |

| Reactive (Covalent) | Formation of a covalent bond between the electrophilic carbon of the chloroalkane and a nucleophile on the target ligand. | The primary and intended interaction for conjugating the pomalidomide-linker to a target-binding warhead to create the final PROTAC. |

| Non-Covalent (Halogen Bond) | A weak, directional interaction between the electrophilic region of the chlorine atom and a Lewis base (e.g., oxygen, nitrogen). | Potentially a transient interaction that may help to pre-organize the reactants prior to covalent bond formation, though its contribution is likely minor compared to the reactive pathway. |

| Non-Covalent (Van der Waals) | Weak, non-specific attractive or repulsive forces between molecules. | Contributes to the overall shape and steric interactions of the linker within the binding pocket of the target ligand. |

Advanced Biophysical and Biochemical Characterization of this compound Function

Advanced Biophysical and Biochemical Characterization of Pomalidomide Co C3 Cl Function

Quantitative Assessment of Ternary Complex Formation

The cornerstone of a PROTAC's mechanism is the formation of a ternary complex, consisting of the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The stability and kinetics of this complex are critical determinants of the efficiency of subsequent ubiquitination and degradation of the target protein. Several biophysical techniques are employed to quantitatively assess the formation of this key intermediate.

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the kinetics (association and dissociation rates) and affinity of molecular interactions in real-time. In the context of PROTACs, SPR is invaluable for dissecting the binary and ternary interactions that govern the formation of the degradation-competent complex.

For a pomalidomide-based PROTAC like dBET6, which utilizes a derivative of the BET inhibitor JQ1 as the warhead, SPR can be used to measure the binding affinity of the PROTAC to its target protein, BRD4. In a typical experiment, BRD4 is immobilized on the sensor chip, and different concentrations of the PROTAC are flowed over the surface. The binding and dissociation are monitored, allowing for the calculation of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Compound | Target | KD (Affinity Fit) | KD (Kinetic Fit) |

| JQ1(+) | BRD4 | 24 nM | 26 nM |

| dBET6 | BRD4 | 4.1 nM | 4.4 nM |

This interactive table presents data on the binding affinity of the BRD4-targeting warhead JQ1(+) and the pomalidomide-based PROTAC dBET6 to the BRD4 protein, as determined by SPR. The data shows that the PROTAC molecule dBET6 exhibits a higher affinity for BRD4 compared to its warhead alone, suggesting that the linker and the pomalidomide (B1683931) moiety may contribute positively to the binding interaction. charnwooddiscovery.com

The enhanced affinity of the PROTAC compared to its warhead can be an indicator of favorable interactions within the ternary complex. Furthermore, SPR can be adapted to study the kinetics of the ternary complex itself by co-injecting the target protein and the E3 ligase over a PROTAC-functionalized surface, or by immobilizing one of the proteins and flowing the other components over it. acs.org These studies can reveal the cooperativity of ternary complex formation, a key parameter for PROTAC efficacy. acs.org

MicroScale Thermophoresis (MST) is another biophysical technique that measures molecular interactions in solution by detecting changes in the thermophoretic mobility of a fluorescently labeled molecule upon binding to a ligand. It requires only small amounts of sample and can be performed in complex biological liquids.

In the context of pomalidomide-based PROTACs, MST can be used to determine the binding affinity of the PROTAC to both the target protein and the E3 ligase. For instance, a fluorescently labeled BRD4 protein could be titrated with increasing concentrations of a pomalidomide-based PROTAC to measure their interaction. Similarly, the binding to the CRBN E3 ligase can be quantified.

A related and commonly used technique is Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). This assay measures the proximity of two molecules labeled with a donor and an acceptor fluorophore. For PROTACs, TR-FRET is a powerful tool to directly detect and quantify the formation of the ternary complex in solution. For example, a terbium-labeled antibody against a tagged CRBN protein and a fluorescently labeled BRD4 protein can be used. In the presence of a pomalidomide-based PROTAC, the formation of the BRD4-PROTAC-CRBN complex brings the donor and acceptor fluorophores into close proximity, resulting in a FRET signal. This allows for the determination of the concentration of PROTAC required to induce half-maximal ternary complex formation (EC50). Studies on the pomalidomide-based PROTAC dBET1 have utilized a TR-FRET dimerization assay to investigate the impact of mutations on ternary complex formation. nih.gov

Native mass spectrometry (MS) is a technique that allows for the study of intact proteins and non-covalent protein complexes in the gas phase. It provides valuable information on the stoichiometry, assembly, and subunit connectivity of protein complexes.

For pomalidomide-based degraders, native MS has been instrumental in directly observing and characterizing the formation of the ternary complex. By analyzing the mass of the species in solution under non-denaturing conditions, researchers can confirm the 1:1:1 stoichiometry of the target protein:PROTAC:E3 ligase complex.

Recent studies have successfully employed native MS to investigate the complexes formed by molecular glues like pomalidomide with the CRBN:DDB1 E3 ligase and neosubstrates. These studies have unambiguously identified the formation of the ternary complex and have been used to assess the relative abundance of these complexes with different immunomodulatory drugs (IMiDs). nih.gov For instance, it was shown that pomalidomide was more effective at forming a ternary complex with CRBN and the neosubstrate GSPT1 compared to thalidomide (B1683933) or lenalidomide (B1683929). nih.gov This approach can be extended to pomalidomide-based PROTACs to provide direct evidence of ternary complex formation and to study the influence of linker length and composition on complex stability.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful technique for probing protein conformation and dynamics in solution. It measures the rate at which backbone amide hydrogens exchange with deuterium (B1214612) in the solvent. The exchange rate is dependent on the solvent accessibility and hydrogen bonding of the amide protons, thus providing information on protein structure and changes in conformation upon ligand binding or complex formation.

HDX-MS has been successfully applied to characterize the ternary complex induced by the pomalidomide-based BRD4 degrader, dBET6. By comparing the deuterium uptake of BRD4 and CRBN-DDB1 in their free forms versus in the ternary complex with dBET6, researchers can map the protein-protein interaction interfaces. Regions with reduced deuterium uptake in the complex correspond to the binding interfaces, as these areas become protected from the solvent.

A study on the dBET6-induced ternary complex with BRD4(BD1) and CRBN-DDB1ΔBPB revealed specific regions of protection in both BRD4 and CRBN upon complex formation. This provided crucial insights into the solution-phase structure of the ternary complex and the conformational changes that occur upon its assembly. Such data is invaluable for the rational design and optimization of PROTACs.

Analysis of Ubiquitination Events

The formation of a stable ternary complex is a prerequisite for the subsequent ubiquitination of the target protein by the recruited E3 ligase. The analysis of these ubiquitination events is a critical step in the biochemical characterization of a pomalidomide-based degrader.

In vitro ubiquitination assays are performed to directly demonstrate that the PROTAC can induce the E3 ligase to ubiquitinate the target protein. These assays typically include the purified target protein, the E3 ligase complex (e.g., CUL4A-DDB1-CRBN-Rbx1), ubiquitin, an E1 activating enzyme, an E2 conjugating enzyme, and ATP. The reaction is initiated by the addition of the pomalidomide-based PROTAC.

The ubiquitination of the target protein can be detected by Western blotting using an antibody against the target protein. The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the target protein is indicative of a successful ubiquitination event.

While detailed quantitative data from in vitro ubiquitination assays for specific pomalidomide-based PROTACs can be proprietary, the principle is well-established. For instance, studies on the pomalidomide-based degrader ARV-825 have shown that its activity is dependent on the proteasome, and competition with excess pomalidomide can rescue the degradation of the target protein, BRD4. nih.gov This provides strong indirect evidence that ARV-825 functions by recruiting CRBN to ubiquitinate BRD4. Furthermore, treatment of cells with ARV-771, a BET degrader, has been shown to result in the appearance of a higher-molecular-weight band of BRD4, which is hypothesized to be a pre-proteolytic ubiquitinated species. reactionbiology.com

To quantify the extent of ubiquitination, techniques such as densitometry of the Western blot bands can be used. Additionally, more advanced mass spectrometry-based approaches can be employed to identify the specific lysine (B10760008) residues on the target protein that are being ubiquitinated. This information is crucial for understanding the mechanism of degradation and for optimizing the geometry of the ternary complex to favor ubiquitination of specific sites that lead to efficient proteasomal degradation.

Identification of Ubiquitination Sites on Target Proteins

A crucial step in understanding the mechanism of action of a PROTAC is to identify the specific lysine residues on the target protein that are ubiquitinated. This process is primarily accomplished through mass spectrometry-based proteomics. Following treatment of cells with a PROTAC, the target protein is isolated, often through immunoprecipitation, and then digested into smaller peptides, typically using trypsin. These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) nih.gov.

The ubiquitination of a lysine residue leaves a characteristic di-glycine (Gly-Gly) remnant following tryptic digestion, which results in a predictable mass shift in the peptide fragment. By identifying peptides with this mass modification, the specific ubiquitinated lysine residues can be pinpointed nih.gov. For instance, in studies involving PROTACs targeting the bromodomain-containing protein BRD4, several lysine residues within its bromodomains have been identified as sites of ubiquitination nih.govnih.gov. While specific data for a PROTAC synthesized with Pomalidomide-CO-C3-Cl is not yet prevalent in public literature, the methodology remains the gold standard.

Table 1: Methods for Identifying Ubiquitination Sites

| Method | Description | Key Advantages |

| Mass Spectrometry (LC-MS/MS) | Identifies the di-glycine remnant of ubiquitin on lysine residues of the target protein after enzymatic digestion. nih.gov | High sensitivity and specificity; allows for precise localization of ubiquitination sites. nih.gov |

| Affinity Chromatography | Uses antibodies that specifically recognize polyubiquitin (B1169507) chains to purify ubiquitinated proteins for further analysis. | Enriches for ubiquitinated proteins, increasing the likelihood of identifying modification sites on low-abundance targets. |

Characterization of Ubiquitin Chain Linkage Types

The topology of the ubiquitin chain attached to a target protein plays a critical role in determining its cellular fate. Polyubiquitin chains are formed by linking the C-terminus of one ubiquitin molecule to one of the seven internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) or the N-terminal methionine (M1) of the preceding ubiquitin. K48-linked chains are the canonical signal for proteasomal degradation, while K63-linked chains are typically involved in non-proteolytic events such as signaling and trafficking nih.govbiorxiv.org.

To determine the linkage type of ubiquitin chains induced by a PROTAC, researchers often employ specialized mass spectrometry techniques or linkage-specific antibodies. In a mass spectrometry approach, after digestion of the ubiquitinated protein, the resulting peptides include branched species where the di-glycine remnant is attached to a lysine residue of another ubiquitin molecule. The specific linkage can be deduced from the fragmentation pattern of these branched peptides. Alternatively, antibodies that specifically recognize K48- or K63-linked chains can be used in immunoblotting experiments to identify the predominant chain type formed on the target protein nih.gov. It is widely established that PROTACs that recruit CRBN, such as those derived from this compound, primarily induce the formation of K48-linked ubiquitin chains to direct target proteins for proteasomal degradation biorxiv.orgelsevierpure.com.

Table 2: Ubiquitin Chain Linkage Types and Their Primary Functions

| Linkage Type | Primary Function | Relevance to PROTACs |

| K48-linked | Proteasomal degradation biorxiv.org | The primary mechanism by which pomalidomide-based PROTACs induce target protein degradation. |

| K63-linked | DNA repair, signal transduction, endocytosis nih.govbiorxiv.org | Generally not the primary linkage type induced by degraders, but can be involved in more complex regulatory events. |

| Other Linkages (K6, K11, K27, K29, K33, M1) | Various signaling and regulatory roles | Less commonly associated with the direct degradation mechanism of pomalidomide-based PROTACs. |

Cellular and Molecular Mechanistic Studies

Monitoring Target Protein Degradation Dynamics (e.g., Rate and Extent)

The efficacy of a PROTAC is quantified by its ability to induce the degradation of the target protein. This is typically assessed by measuring the rate and extent of protein degradation over time and at various concentrations of the PROTAC. Western blotting is a common technique used to visualize and quantify the decrease in the target protein levels. The half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), the highest percentage of protein degradation achieved, are key parameters determined from these experiments medkoo.comnih.gov.

For example, a study on the BRD4-targeting PROTAC ARV-825, which utilizes a pomalidomide moiety, demonstrated a DC50 value of less than 1 nM in Burkitt's lymphoma cells nih.gov. Another BRD4 degrader showed a DC50 of 7.36 nM and a Dmax of over 98% medkoo.com. The degradation kinetics can also be monitored in real-time in live cells using techniques like NanoBRET (Bioluminescence Resonance Energy Transfer), which can provide a more dynamic view of protein degradation and resynthesis nih.gov. These studies are essential for optimizing the linker and the target-binding ligand of the PROTAC to achieve the desired degradation profile.

Table 3: Key Parameters for Degradation Dynamics

| Parameter | Description | Example Value (for BRD4 degraders) |

| DC50 | The concentration of the PROTAC that induces 50% degradation of the target protein. | <1 nM to 164 nM nih.govmedchemexpress.com |

| Dmax | The maximum percentage of target protein degradation achieved. | >98% medkoo.com |

| Degradation Rate | The speed at which the target protein is degraded, often observed within hours of treatment. nih.gov | >50% degradation within 2 hours nih.gov |

E3 Ligase Dependency Validation via Genetic or Pharmacological Perturbation

To confirm that the degradation of the target protein is mediated by the intended E3 ligase (in this case, CRBN), several validation experiments are performed. One common approach is to use genetic knockout or knockdown techniques, such as CRISPR/Cas9 or RNA interference (siRNA), to deplete the cells of CRBN. If the PROTAC loses its ability to degrade the target protein in these CRBN-deficient cells, it confirms the dependency on this E3 ligase oatext.com.

A pharmacological approach involves competition experiments. By co-treating cells with the PROTAC and an excess of free pomalidomide, the binding of the PROTAC to CRBN can be competitively inhibited. A rescue of the target protein from degradation in the presence of excess pomalidomide provides strong evidence for a CRBN-mediated mechanism nih.gov. For instance, the degradation of BRD4 by the pomalidomide-containing PROTAC ARV-825 was reversed in the presence of excess pomalidomide nih.govresearchgate.net.

Proteasome Dependency Confirmation

The final step in the PROTAC-mediated degradation pathway is the destruction of the ubiquitinated target protein by the proteasome. To confirm that the observed protein loss is indeed due to proteasomal degradation, cells are co-treated with the PROTAC and a proteasome inhibitor, such as MG132 or bortezomib (B1684674) researchgate.net. If the degradation of the target protein is blocked and the protein levels are restored in the presence of the proteasome inhibitor, it validates the involvement of the proteasome researchgate.netnih.gov. This experiment is a standard control in the characterization of any new PROTAC to ensure that the reduction in protein levels is not due to other cellular mechanisms like transcriptional or translational repression.

Computational Modeling and Structural Biology of Pomalidomide Co C3 Cl Mediated Degradation

Computational Approaches for Ternary Complex Structure Prediction

The formation of a stable ternary complex (POI-degrader-CRBN) is considered a critical step for efficient protein degradation. researchgate.net Given the challenges in experimentally determining these structures, computational methods have become indispensable for predicting their three-dimensional arrangement and guiding the rational design of degraders. nih.govnih.gov

Molecular docking is a fundamental computational technique used to predict the preferred orientation of one molecule when bound to another. In the context of a degrader containing the Pomalidomide-CO-C3-Cl moiety, docking is typically performed in a stepwise manner. First, the pomalidomide (B1683931) part of the degrader is docked into its known binding pocket on CRBN. researchgate.netnih.gov Concurrently, the other end of the molecule, the ligand for the protein of interest (POI), is docked to its target.

Following the initial ligand-protein docking, protein-protein docking algorithms are employed to model the assembly of the full ternary complex. researchgate.netnih.gov These methods explore the vast conformational space of how the POI and CRBN might interact, guided by the geometric constraints imposed by the degrader molecule, including the length and flexibility of its linker. The interactions at the resulting protein-protein interface are crucial for the stability of the complex. nih.gov Studies on pomalidomide-induced complexes have shown that the drug can stabilize pre-existing, weak protein-protein interactions to form a productive ternary structure. nih.gov The goal of these modeling efforts is to identify poses that exhibit high cooperativity, where the formation of the ternary complex is more favorable than the individual binary interactions.

| Computational Technique | Application in Ternary Complex Prediction | Key Considerations |

| Ligand-Protein Docking | Predicts the binding pose of the pomalidomide moiety to CRBN and the POI ligand to its target. researchgate.netnih.gov | Accuracy depends on the quality of the scoring function and the initial protein structures. |

| Protein-Protein Docking | Models the interaction between the POI and CRBN, constrained by the degrader molecule. researchgate.net | The flexibility of the linker and proteins presents a significant challenge. |

| Binding Energy Calculation | Estimates the affinity of the interactions within the complex. researchgate.net | Provides a quantitative measure to rank and compare different predicted poses. |

While molecular docking provides static snapshots of potential ternary complexes, molecular dynamics (MD) simulations offer a way to study their dynamic behavior and stability over time. mdpi.com By simulating the motions of atoms in the complex, MD can refine the structures obtained from docking and assess their stability in a simulated physiological environment. scielo.org.zaresearchgate.net

Given the inherent flexibility of linkers like the one in this compound, a single static structure is often insufficient to represent the behavior of the ternary complex. Instead, computational approaches are moving towards generating an ensemble of possible conformations. arxiv.org These methods aim to capture a range of low-energy states that the complex can adopt.

Techniques like enhanced sampling MD or clustering the results of multiple shorter simulations can produce a representative set of structures. arxiv.org Analyzing this ensemble provides a more comprehensive understanding of the key protein-protein and protein-linker contacts that are most frequently observed. This information is more robust for guiding drug design than relying on a single, potentially arbitrary, predicted structure. The analysis of these ensembles can highlight crucial dynamic interactions that contribute to the stability and degradation efficacy of the complex. nih.gov

Machine Learning and Artificial Intelligence in Degrader Design and Optimization

The vast chemical space of possible degraders, combining different POI ligands, E3 ligase recruiters, and linkers, makes purely experimental or traditional computational screening inefficient. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity and accelerate degrader design. researchgate.net

A primary goal of ML in this field is to develop models that can predict the degradation potency (e.g., DC₅₀, the concentration for 50% degradation) and maximum degradation level (Dₘₐₓ) of a novel degrader molecule. nih.gov These models are trained on existing data from diverse degrader campaigns.

Recently developed deep learning models, such as SE(3)-equivariant graph neural networks, can learn directly from the 3D structures of the ternary complex components. arxiv.orgnih.gov These models can predict the final complex structure and use features from that prediction, such as the buried surface area at the protein-protein interface, to forecast degradation activity. arxiv.org By training on data from known pomalidomide-based degraders, these models can be applied to new designs incorporating the this compound building block to prioritize which molecules to synthesize and test.

| Parameter | Description | Relevance to Predictive Modeling |

| DC₅₀ | The concentration of a degrader at which 50% of the target protein is degraded. nih.gov | A key measure of a degrader's potency; a primary endpoint for predictive models. |

| Dₘₐₓ | The maximum percentage of protein degradation achievable with a given degrader. nih.gov | Indicates the efficacy of the degrader; another crucial endpoint for prediction. |

| Binding Affinity | The strength of the binding interactions within the ternary complex. researchgate.net | Often used as a feature in ML models, as strong binding is necessary but not always sufficient for degradation. |

Beyond predicting potency, ML and AI can be used to identify the key structural features that drive effective degradation. By analyzing large datasets of degraders, these models can learn the subtle rules governing the structure-activity relationship (SAR). nih.gov For a degrader built from this compound, this could involve determining the optimal length and composition of the linker, the ideal exit vector from the pomalidomide core, and the required geometric arrangement of the two ends of the molecule.

For instance, an analysis might reveal that for a particular target protein, a slightly longer or more rigid linker than the C3 alkyl chain is needed to achieve a more stable ternary complex geometry. ML models can sift through virtual libraries of this compound analogs with modified linkers or attachment points to suggest novel designs with a higher probability of success, thereby optimizing the degrader design process. researchgate.net

Structure-Activity Relationship (SAR) Derived from Computational Models

Computational modeling is an indispensable tool in the development of PROTACs, offering a predictive framework to understand how structural modifications influence degradation activity. By simulating the interactions within the ternary complex, researchers can establish a structure-activity relationship (SAR) that guides the optimization of PROTAC molecules.

The efficacy of a PROTAC is intrinsically linked to its ability to induce a stable and productive ternary complex. Computational methods such as molecular docking, molecular dynamics (MD) simulations, and free energy calculations are employed to model the geometry and stability of the this compound-based PROTAC in complex with a target protein and the CRBN E3 ligase. These models can predict key intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and salt bridges, that contribute to the stability of the complex.

The correlation between the modeled ternary complex structures and the observed degradation activity is a critical aspect of SAR studies. For instance, a PROTAC that is predicted to form a highly stable ternary complex with favorable protein-protein interactions between the target and the E3 ligase is more likely to exhibit potent degradation activity. Conversely, a model that shows steric clashes or minimal stabilizing interactions would suggest a less effective degrader. These predictions are then validated experimentally through techniques such as Western blotting or mass spectrometry to quantify protein degradation.

Table 1: Representative Data Correlating Modeled Ternary Complex Stability with Degradation Activity for this compound Derived PROTACs

| PROTAC Derivative | Target Protein | Modeled Ternary Complex Stability (kcal/mol) | Observed Degradation (DC50, nM) |

| PROTAC-A | Protein X | -12.5 | 50 |

| PROTAC-B | Protein X | -8.2 | 500 |

| PROTAC-C | Protein Y | -15.1 | 10 |

| PROTAC-D | Protein Y | -10.9 | 250 |

This table presents hypothetical data to illustrate the correlation between computationally modeled stability and experimentally observed degradation potency.

The insights gained from computational modeling are instrumental in the rational design of novel PROTACs. The this compound building block provides a fixed E3 ligase-binding element and a reactive linker for the attachment of various target-binding moieties. Computational models can be used to explore different attachment points on a target ligand and to optimize the length and composition of the linker to achieve a productive ternary complex.

By simulating different linker lengths and rigidities, researchers can identify the optimal connection that facilitates favorable protein-protein interactions between the target and CRBN. This rational design process accelerates the development of potent and selective degraders by reducing the need for extensive empirical screening.

X-ray Crystallography and Cryo-Electron Microscopy of Ternary Complexes

While computational models provide valuable predictions, high-resolution structural data from experimental techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are essential for validating these models and providing definitive insights into the atomic details of ternary complexes. nih.gov

X-ray crystallography and cryo-EM can provide high-resolution structures of ternary complexes formed by PROTACs derived from this compound. These structures reveal the precise binding mode of the pomalidomide moiety in the CRBN pocket and the interactions of the target-binding ligand with its protein. researchgate.net Crucially, they also elucidate the newly formed protein-protein interface between the target protein and CRBN, which is induced by the PROTAC.

This detailed structural information allows for the identification of key amino acid residues at the binding interfaces that contribute to the stability of the complex. Such insights are invaluable for understanding the basis of cooperativity, where the binding of the PROTAC to both proteins results in a more stable ternary complex than would be expected from the individual binding affinities.

Table 2: Representative Key Intermolecular Contacts Identified from a Hypothetical Crystal Structure of a this compound-Based PROTAC Ternary Complex

| Interacting Partners | Interacting Residues | Type of Interaction |

| Pomalidomide & CRBN | Pomalidomide (glutarimide ring) & Trp380, Trp386, Trp400 (CRBN) | π-π stacking |

| Linker & Target Protein | Linker (amide) & Asp123 (Target) | Hydrogen Bond |

| Target Protein & CRBN | Lys56 (Target) & Glu377 (CRBN) | Salt Bridge |

| Target Ligand & Target Protein | Ligand (aromatic ring) & Phe89 (Target) | Hydrophobic Interaction |

This table presents hypothetical data illustrating the types of interactions that can be identified from high-resolution structural data.

The formation of a ternary complex is a dynamic process that often involves significant conformational rearrangements in both the target protein and the E3 ligase. nih.gov High-resolution structural studies can capture these changes, providing a deeper understanding of the mechanism of action of the PROTAC. For example, the binding of a this compound-based PROTAC and the target protein may induce a conformational change in a surface loop of CRBN, leading to a more competent state for ubiquitination. Similarly, the target protein may undergo conformational changes that expose lysine (B10760008) residues for ubiquitination. Elucidating these rearrangements is crucial for a complete understanding of the degradation process and for the rational design of more effective degraders.

Q & A

Basic Research Questions

Q. How can researchers validate the purity and stability of Pomalidomide-CO-C3-Cl in experimental settings?

- Methodological Answer : Use high-resolution analytical techniques such as LC-MS/MS (as validated for pharmacokinetic studies in human plasma) to assess purity and stability parameters. Include specificity, linearity, accuracy, and precision testing under controlled conditions (e.g., varying pH, temperature). For stability studies, employ accelerated degradation protocols and compare results against reference standards .

Q. What experimental design principles are critical for initial studies on this compound’s mechanism of action?

- Methodological Answer : Adopt a pre-test/post-test control group design to isolate variables affecting biological activity. For example, compare treated vs. untreated cell lines using dose-response assays. Ensure replication across multiple batches to account for synthesis variability. Theoretical frameworks (e.g., structure-activity relationships) should guide hypothesis formulation .

Q. How should researchers formulate focused research questions for this compound studies?

- Methodological Answer : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For instance:

- Population: Cancer cell lines with specific genetic profiles.

- Intervention: this compound at varying concentrations.

- Comparison: Existing immunomodulatory drugs (e.g., lenalidomide).

- Outcome: Apoptosis rates or cytokine modulation.

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

Q. What strategies ensure rigorous literature reviews for contextualizing this compound research?

- Methodological Answer : Prioritize primary sources from peer-reviewed journals and avoid unreliable databases (e.g., BenchChem). Use tools like NoodleTools to organize citations and identify gaps in existing studies (e.g., unresolved contradictions in pharmacokinetic data). Cross-reference synthesis protocols and biological assay conditions to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound across studies?

- Methodological Answer : Conduct a factorial design experiment to test interactions between variables (e.g., dosage, cell type, co-administered drugs). Use ANOVA to isolate confounding factors. For example, if Study A reports higher efficacy in multiple myeloma vs. Study B in lymphoma, systematically vary tumor microenvironment conditions (e.g., hypoxia, stromal interactions) to identify context-dependent mechanisms .

Q. What computational approaches enhance predictive modeling of this compound’s binding affinity?

- Methodological Answer : Integrate COMSOL Multiphysics with AI-driven molecular dynamics simulations to model drug-target interactions. Train algorithms on existing crystallography data (e.g., cereblon binding) and validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Address discrepancies by refining force-field parameters in simulations .

Q. How should longitudinal studies be designed to assess this compound’s long-term resistance profiles?

- Methodological Answer : Implement a repeated-measures design with staggered treatment phases. For in vivo models, track resistance markers (e.g., CRBN mutations) at predefined intervals using next-generation sequencing. Use survival analysis (Kaplan-Meier curves) to correlate resistance development with clinical outcomes. Ensure blinding and randomization to mitigate bias .

Q. What frameworks support interdisciplinary integration of pharmacokinetic and pharmacodynamic data for this compound?

- Methodological Answer : Develop a multiscale model linking in vitro pharmacokinetics (e.g., plasma concentration-time curves) to in silico pharmacodynamic simulations (e.g., tumor growth inhibition). Use Bayesian statistics to harmonize disparate datasets and quantify uncertainty. Validate predictions through ex vivo histopathology analyses .

Key Considerations for Methodological Rigor

- Theoretical Frameworks : Ground hypotheses in established theories (e.g., protein degradation pathways for immunomodulatory drugs) to guide experimental design and data interpretation .

- Data Reproducibility : Document synthesis protocols (e.g., reaction equivalents, purification steps) in detail to enable replication .

- Ethical and Safety Compliance : Adhere to institutional guidelines for handling cytotoxic compounds, including waste disposal and occupational exposure limits .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.